molecular formula C9H7NO2S B1406104 4-Methoxybenzothiazole-2-carboxaldehyde CAS No. 1203605-24-6

4-Methoxybenzothiazole-2-carboxaldehyde

Cat. No.: B1406104
CAS No.: 1203605-24-6
M. Wt: 193.22 g/mol
InChI Key: GXQJVWWHGVMOCW-UHFFFAOYSA-N
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Description

4-Methoxybenzothiazole-2-carboxaldehyde is a benzothiazole derivative featuring a methoxy group at the 4-position and an aldehyde functional group at the 2-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde group in this compound makes it a versatile intermediate for synthesizing Schiff bases, coordination complexes, and bioactive molecules. Its methoxy substituent enhances electron density in the aromatic system, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-6-3-2-4-7-9(6)10-8(5-11)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQJVWWHGVMOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzothiazole-2-carboxaldehyde typically involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions in solvents such as ethanol or methanol. The reaction mechanism involves the formation of an imine intermediate, which subsequently cyclizes to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzothiazole-2-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Methoxybenzothiazole-2-carboxylic acid.

    Reduction: 4-Methoxybenzothiazole-2-methanol.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzothiazole-2-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound and its derivatives have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated that benzothiazole derivatives can act as enzyme inhibitors, making them potential candidates for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxybenzothiazole-2-carboxaldehyde largely depends on its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors, thereby disrupting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzothiazole ring significantly impacts chemical behavior. For example:

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () replaces the aldehyde with a 4-methoxyphenyl group and introduces chlorine at the 5-position. The chlorine atom increases lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methoxy group in 4-Methoxybenzothiazole-2-carboxaldehyde. This alters reactivity in nucleophilic substitutions and biological target binding .
  • 4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid () substitutes the aldehyde with a methyl group (2-position) and a carboxylic acid (6-position). The carboxylic acid introduces strong polarity and hydrogen-bonding capacity, diverging from the aldehyde’s electrophilic character .
Table 1: Substituent Effects on Key Properties
Compound Substituents Functional Group Key Property Influence
This compound 4-OCH₃, 2-CHO Aldehyde Electrophilic, versatile in synthesis
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(4-OCH₃-Ph) Aryl, Chlorine Enhanced lipophilicity, bioactivity
4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid 2-CH₃, 6-COOH Carboxylic acid High polarity, acidic solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxybenzothiazole-2-carboxaldehyde
Reactant of Route 2
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